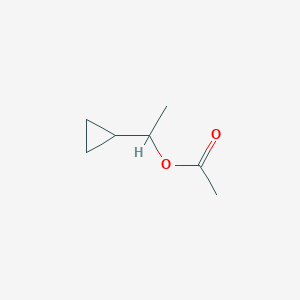
1-Cyclopropylethanol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylethanol acetate is an organic compound with the molecular formula C7H12O2 It is a derivative of cyclopropane, featuring an acetate ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropylethanol acetate can be synthesized through the esterification of 1-cyclopropylethanol with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst, such as sulfuric acid or pyridine, to facilitate the esterification process. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropylethanol acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 1-cyclopropylethanol and acetic acid under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the alcohol group to form cyclopropyl ketone derivatives.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 1-cyclopropylethanol.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: 1-Cyclopropylethanol and acetic acid.
Oxidation: Cyclopropyl ketone derivatives.
Reduction: 1-Cyclopropylethanol.
Applications De Recherche Scientifique
1-Cyclopropylethanol acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-cyclopropylethanol acetate involves its interaction with specific molecular targets and pathways. The acetate ester group can undergo hydrolysis to release 1-cyclopropylethanol, which may interact with enzymes and receptors in biological systems. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
1-Cyclopropylethanol: The parent alcohol compound, lacking the acetate ester group.
Cyclopropyl methyl ketone: A related compound with a ketone functional group.
Cyclopropanemethanol: Another cyclopropyl derivative with a different substitution pattern.
Uniqueness: 1-Cyclopropylethanol acetate is unique due to its combination of a cyclopropyl group and an acetate ester, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
7515-52-8 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
1-cyclopropylethyl acetate |
InChI |
InChI=1S/C7H12O2/c1-5(7-3-4-7)9-6(2)8/h5,7H,3-4H2,1-2H3 |
Clé InChI |
OEPFIQXSGUOAJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid](/img/structure/B13797395.png)


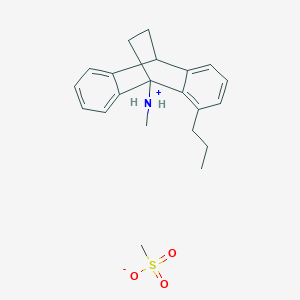
![Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate](/img/structure/B13797409.png)
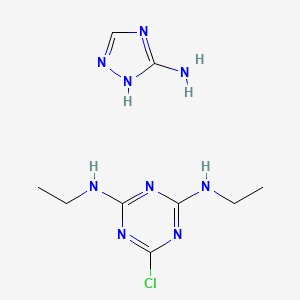
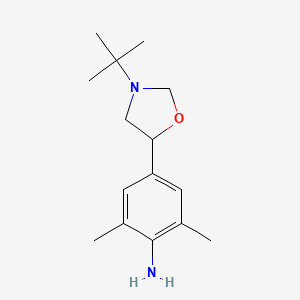
![[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B13797430.png)
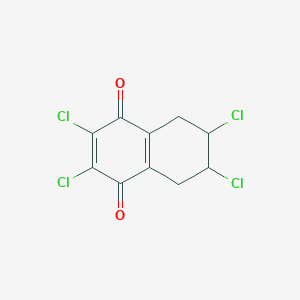

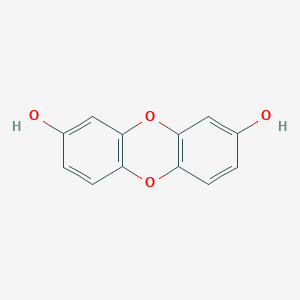

![Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B13797455.png)
![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
